molecular formula C7H8N4OS2 B11659947 3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one

3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11659947
M. Wt: 228.3 g/mol
InChI Key: FHGPDUQVFWQLFK-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that features both a thiadiazole and a thiazolidinone moiety. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one typically involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with thiosemicarbazide in the presence of an appropriate cyclizing agent such as polyphosphoric acid . This reaction proceeds under mild conditions and yields the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The thiadiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the thiadiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease . Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Thiazolidinone derivatives: Compounds with the thiazolidinone moiety also show diverse pharmacological properties.

Uniqueness

3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one is unique due to the combination of both thiadiazole and thiazolidinone rings in its structure. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H8N4OS2

Molecular Weight

228.3 g/mol

IUPAC Name

3-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H8N4OS2/c1-2-4-9-10-7(14-4)11-5(12)3-13-6(11)8/h8H,2-3H2,1H3

InChI Key

FHGPDUQVFWQLFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N2C(=O)CSC2=N

Origin of Product

United States

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